molecular formula C13H18N2O2 B2706544 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol CAS No. 1424447-95-9

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol

Cat. No.: B2706544
CAS No.: 1424447-95-9
M. Wt: 234.299
InChI Key: XYFBVPCYIHKEHI-UHFFFAOYSA-N
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Description

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes a cyano group, an ethylphenyl group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol typically involves a multi-step process. One common method starts with the reaction of 3-ethylphenylamine with a cyanoethylating agent to introduce the cyano group. This intermediate is then reacted with ethylene oxide under controlled conditions to form the ethoxyethanol moiety. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxyethanol moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[Cyano(3-methylphenyl)amino]ethoxy}ethan-1-ol
  • 2-{2-[Cyano(4-ethylphenyl)amino]ethoxy}ethan-1-ol
  • 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}propan-1-ol

Uniqueness

2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is unique due to the specific positioning of the ethyl group on the phenyl ring and the presence of both cyano and ethoxyethanol moieties. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3-ethylphenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-12-4-3-5-13(10-12)15(11-14)6-8-17-9-7-16/h3-5,10,16H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFBVPCYIHKEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCOCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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